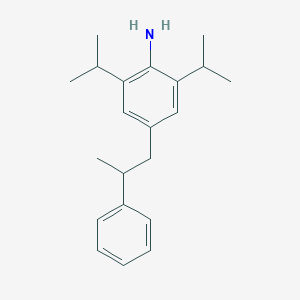
4-(2-Phenylpropyl)-2,6-di(propan-2-yl)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-Phenylpropyl)-2,6-di(propan-2-yl)aniline is an organic compound with the molecular formula C18H23N It is a derivative of aniline, characterized by the presence of phenylpropyl and isopropyl groups attached to the aniline core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Phenylpropyl)-2,6-di(propan-2-yl)aniline typically involves the alkylation of aniline derivatives. One common method is the Friedel-Crafts alkylation, where aniline is reacted with 2-phenylpropyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions usually involve refluxing the reactants in an inert solvent like dichloromethane.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
化学反応の分析
Types of Reactions
4-(2-Phenylpropyl)-2,6-di(propan-2-yl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound to its corresponding amine.
Substitution: Electrophilic aromatic substitution reactions are common, where the phenyl ring can be functionalized using reagents like bromine or nitric acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Bromine in acetic acid for bromination, and concentrated nitric acid for nitration.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Corresponding amines.
Substitution: Brominated or nitrated derivatives of the original compound.
科学的研究の応用
4-(2-Phenylpropyl)-2,6-di(propan-2-yl)aniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its structural similarity to other bioactive compounds.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 4-(2-Phenylpropyl)-2,6-di(propan-2-yl)aniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by forming a stable complex, thereby blocking the enzyme’s active site and preventing substrate binding. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
N-(2-phenylpropyl)-4-(propan-2-yl)aniline: A closely related compound with similar structural features.
2-Phenyl-2-propanol: Another compound with a phenylpropyl group, but differing in functional groups attached to the core structure.
Uniqueness
4-(2-Phenylpropyl)-2,6-di(propan-2-yl)aniline is unique due to the specific arrangement of its substituents, which can influence its chemical reactivity and biological activity. The presence of both phenylpropyl and isopropyl groups provides a distinct steric and electronic environment, making it a valuable compound for various applications.
特性
CAS番号 |
143783-83-9 |
|---|---|
分子式 |
C21H29N |
分子量 |
295.5 g/mol |
IUPAC名 |
4-(2-phenylpropyl)-2,6-di(propan-2-yl)aniline |
InChI |
InChI=1S/C21H29N/c1-14(2)19-12-17(13-20(15(3)4)21(19)22)11-16(5)18-9-7-6-8-10-18/h6-10,12-16H,11,22H2,1-5H3 |
InChIキー |
JKCKJFBXTBOYTB-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1=CC(=CC(=C1N)C(C)C)CC(C)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


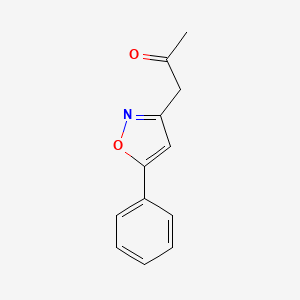
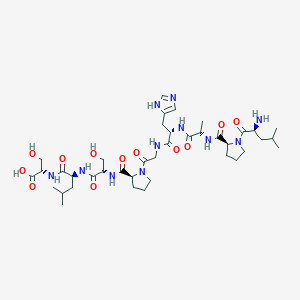
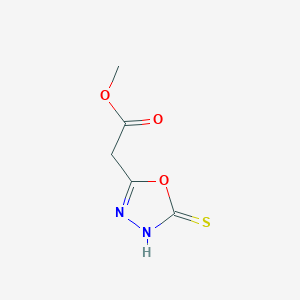
![9-[(N-Decanoyl-5-oxidanidyl-5-oxidanylidene-L-norvalyl)oxy]-9-octylicosane](/img/structure/B12556933.png)
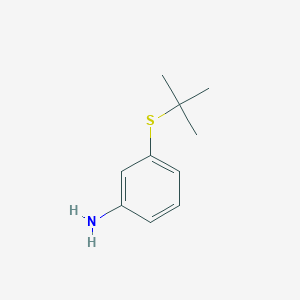
![5-tert-Butyl-1H-imidazo[1,2-b][1,2,4]triazole](/img/structure/B12556941.png)
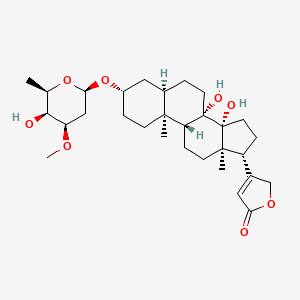
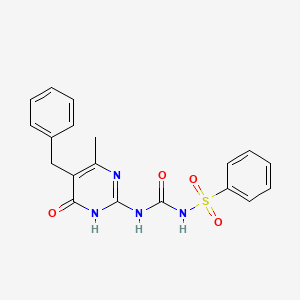
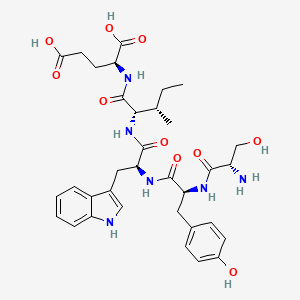

![1-Ethenyl-4-[(4-ethenylphenyl)methyltellanylmethyl]benzene](/img/structure/B12556979.png)
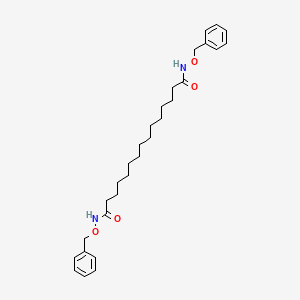
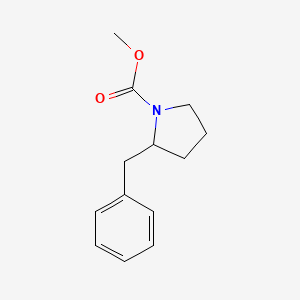
![8-(3,5-Difluorophenyl)-1,4-dioxaspiro[4.5]dec-7-ene](/img/structure/B12557018.png)
